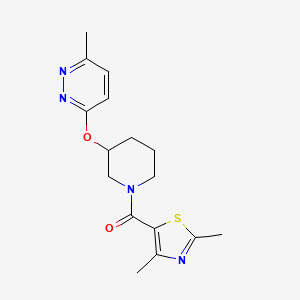

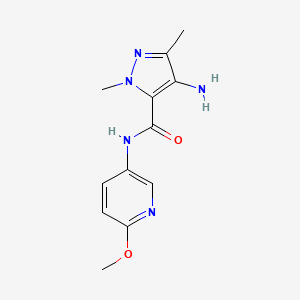

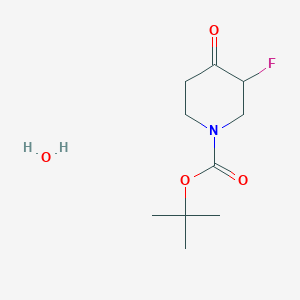

N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound of interest is structurally related to various naphthyridine derivatives that have been synthesized and studied for their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives has been reported using different methods. For instance, a convenient synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . Another synthesis approach for naphthyridine derivatives includes the reaction of N-1-naphthyl-3-oxobutanamide with various reagents to yield a range of heterocyclic compounds . These methods provide a foundation for the synthesis of this compound by potentially modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further functionalized to yield various derivatives. The structure of these compounds is often confirmed using analytical and spectral data, including IR, NMR, and mass spectrometry . Density Functional Theory (DFT) calculations can also be employed to investigate the equilibrium geometry and electronic structure of these molecules .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions, leading to the formation of novel polycyclic heterocyclic ring systems . For example, photocyclization has been used to synthesize benzo[h] benzothieno[2,3-c][1,6]naphthyridine derivatives . Additionally, reactions with different reagents can lead to the formation of thieno[2,3-b]pyridine derivatives, pyridothienopyrimidines, and other complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. These compounds often exhibit potent biological activities, such as cytotoxicity against cancer cell lines . They may also possess gastric antisecretory properties, as demonstrated in animal models . The electronic absorption spectra of these compounds can be measured in different solvents, and their nonlinear optical (NLO) properties can be analyzed through DFT calculations and natural bond orbital (NBO) analysis .

Scientific Research Applications

Antagonistic Activities and Effects on Bladder Functions

Research on cyclic analogues of N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has revealed their significant antagonistic activities, particularly as tachykinin NK(1) receptor antagonists. These compounds, including an 8-membered ring compound with a beta-methyl group, have demonstrated excellent in vitro and in vivo antagonistic activities. Their impact on bladder functions in guinea pigs suggests potential clinical applications for treating bladder function disorders (Natsugari et al., 1999).

HIV Integrase Inhibitors

A novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been synthesized and identified as potent HIV integrase inhibitors. These compounds, with carboxylic ester and carboxamide groups, show low nanomolar IC(50) values in an HIV-integrase strand transfer assay and potent antiviral activity in cellular assays. The presence of a 7-benzyl substituent is crucial for enzyme inhibition, highlighting their importance in developing antiretroviral therapies (Boros et al., 2009).

Novel Annulated Products from Aminonaphthyridinones

The transformation of aminonaphthyridinones into novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-ones, has been explored. This research demonstrates the potential for creating new compounds with unique structures and possibly novel biological activities, showcasing the versatility of this compound derivatives in synthesizing complex heterocyclic systems (Deady & Devine, 2006).

Antibacterial Agents

Research into pyridonecarboxylic acids as antibacterial agents has led to the development of compounds with significant activity against various bacterial strains. These studies underline the potential of this compound derivatives in the discovery of new antibacterial drugs, which is crucial in the context of rising antibiotic resistance (Egawa et al., 1984).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-20-15-13(8-5-9-18-15)10-14(17(20)22)16(21)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAHISWBKWDXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)

![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)

![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)

![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)

![2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)

![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)